N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro-substituted indole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the chloro-substituted indole with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide
- 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position of the indole ring enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18ClN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H18ClN3O/c1-24-9-7-13-10-14(2-5-19(13)24)20(25)22-8-6-15-12-23-18-4-3-16(21)11-17(15)18/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,25) |
InChI Key |
QYQQLAQWVPRQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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